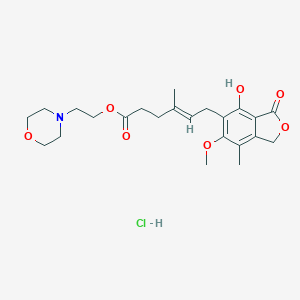

Mycophenolate Mofetil Hydrochloride

Description

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2-morpholin-4-ylethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO7.ClH/c1-15(5-7-19(25)30-13-10-24-8-11-29-12-9-24)4-6-17-21(26)20-18(14-31-23(20)27)16(2)22(17)28-3;/h4,26H,5-14H2,1-3H3;1H/b15-4+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWLCGJBUTJXNOF-HDNKIUSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32ClNO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101027191 | |

| Record name | Mycophenolate mofetil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116680-01-4 | |

| Record name | Mycophenolate mofetil hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116680-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mycophenolate mofetil hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116680014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mycophenolate mofetil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MYCOPHENOLATE MOFETIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UXH81S8ZVB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-depth Technical Guide: In Vitro Synthesis and Purification of Mycophenolate Mofetil Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro synthesis and purification of Mycophenolate Mofetil (MMF), a critical immunosuppressive agent. The document details various synthetic methodologies, purification protocols, and quantitative data to facilitate comparison and implementation in a laboratory setting.

Introduction

Mycophenolate mofetil is the morpholinoethyl ester of mycophenolic acid (MPA). It is a potent, reversible, and uncompetitive inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), an essential enzyme in the de novo pathway of guanosine (B1672433) nucleotide synthesis. By selectively inhibiting this pathway in T and B lymphocytes, which are highly dependent on it for proliferation, MMF effectively suppresses the immune system. This makes it a cornerstone therapy in preventing organ transplant rejection and treating autoimmune diseases. MMF is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, MPA.

Synthesis of Mycophenolate Mofetil

The synthesis of Mycophenolate Mofetil typically involves the esterification of Mycophenolic Acid (MPA) with 2-(4-morpholinyl)ethanol. Several synthetic routes have been developed to optimize yield, purity, and industrial scalability.

The primary methods for MMF synthesis include:

-

Direct Esterification: This method involves the direct reaction of MPA and 2-morpholinoethanol (B138140), often in the presence of a catalyst and with azeotropic removal of water.

-

Acid Chloride Formation: MPA is first converted to its more reactive acid chloride, which then reacts with 2-morpholinoethanol.

-

Transesterification: An alkyl ester of MPA, such as methyl mycophenolate, is reacted with 2-morpholinoethanol in the presence of a catalyst.

Below is a diagram illustrating the general synthesis pathway.

Caption: General synthesis pathway of Mycophenolate Mofetil.

Protocol 1: Direct Esterification of Mycophenolic Acid

-

Reaction Setup: In a reactor equipped with a reflux condenser, dissolve Mycophenolic Acid (1g) in tetrahydrofuran (B95107) (THF) (2-8 ml) with stirring until fully dissolved.

-

Addition of Reagents: Add 2-morpholinoethanol in a molar ratio of 1:2 to 1:8 (MPA:morpholine (B109124) ethanol).

-

Catalyst: Add a catalyst such as magnesium oxide.

-

Reaction Conditions: Heat the mixture and maintain at reflux. The reaction temperature is kept low, which helps to reduce the formation of impurities.

-

Monitoring: Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the conversion rate of MPA reaches a satisfactory level (e.g., >85%).

Protocol 2: Synthesis via Mycophenolic Acid Chloride

-

Acid Chloride Formation: Dissolve Mycophenolic Acid in dichloromethane. Add thionyl chloride and a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture for approximately 3 hours at room temperature.

-

Removal of Volatiles: Remove the volatile components under vacuum to obtain mycophenolic acid chloride as an oily residue.

-

Esterification: React the obtained acid chloride with 2-(4-morpholinyl)ethanol to yield Mycophenolate Mofetil.

Protocol 3: Transesterification of Methyl Mycophenolate

-

Reaction Mixture: Mix methyl mycophenolate (10 g), 2-morpholinoethanol (20 g), and a catalyst such as zinc oxide (4 g).

-

Reaction Conditions: Heat the mixture to 90-100°C under slightly reduced pressure for approximately 32-40 hours.

-

Work-up: After the reaction is complete, cool the mixture and add ethyl acetate (B1210297). Remove the catalyst by filtration.

| Method | Starting Material | Reagents/Catalyst | Solvent | Reaction Time | Yield | Purity (by HPLC) | Reference |

| Direct Esterification | Mycophenolic Acid | Morpholine ethanol, Magnesium oxide | Tetrahydrofuran | - | >85% conversion | >99.7% | |

| Acid Chloride Route | Mycophenolic Acid | Thionyl chloride, DMF, Morpholine ethanol | Dichloromethane | 3 hours (for acid chloride) | 91% | - | |

| Transesterification | Methyl Mycophenolate | Morpholine ethanol, Zinc oxide | - | 32-40 hours | - | 95.4% - 96.6% | |

| Basic Conditions | Mycophenolic Acid | Sodium bicarbonate, Chloroethyl morpholine hydrochloride | Acetone | 4 hours | - | >99% (after purification) | |

| Basic Conditions | Mycophenolic Acid | Sodium bicarbonate, Chloroethyl morpholine hydrochloride | DMF | 34 hours | 65.5% (crude) | >99% (after purification) |

Purification of Mycophenolate Mofetil

Purification is a critical step to remove unreacted starting materials, by-products, and process-related impurities to achieve pharmaceutical-grade MMF. Common impurities include unreacted MPA, dimeric impurities, and the bismorpholine compound.

A general workflow for the purification of MMF involves dissolution, acid-base extraction, washing, and recrystallization.

Caption: General purification workflow for Mycophenolate Mofetil.

Protocol 1: Purification using Acid-Base Extraction

-

Dissolution and Acidification: Dissolve the crude MMF in a suitable organic solvent like ethyl acetate. Add water and adjust the pH to 3-4 with an acid such as 35% sulphuric acid or hydrochloric acid. This protonates the MMF, making it water-soluble.

-

Phase Separation: Separate the aqueous layer containing the MMF salt from the organic layer.

-

Basification and Precipitation: Adjust the pH of the aqueous solution to 6-7 with a base like sodium bicarbonate solution to precipitate the pure MMF.

-

Filtration and Washing: Filter the resulting solid and wash it with water.

-

Recrystallization: Dissolve the solid in a solvent such as ethyl acetate at 60-70°C and then allow it to cool to crystallize, yielding highly pure MMF.

Protocol 2: Purification by Washing with Organic Acid

-

Washing: Wash the crude MMF containing impurities with a weak organic acid solution, such as citric acid.

-

Dissolution and Basification: Dissolve the washed MMF in a suitable solvent and basify with a solution like sodium bicarbonate to a pH of approximately 7.2.

-

Filtration: Filter the solid that precipitates out and dry it to obtain purified MMF.

| Method | Key Steps | Solvents/Reagents | Final Purity (by HPLC) | Reference |

| Acid-Base Extraction & Recrystallization | Acidification, basification, recrystallization | Ethyl acetate, Sulphuric acid, Sodium bicarbonate | >99.8% | |

| Organic Acid Wash | Washing with citric acid solution | Citric acid, Sodium bicarbonate | >99% | |

| Recrystallization from MTBE | Recrystallization | Methyl tert-butyl ether (MTBE) | >99.9% | |

| pH-controlled Extraction | Extraction into water at pH 1-3, back-extraction at pH 3-5 | Sulphuric acid, Sodium hydroxide, Ethyl acetate | - |

Mechanism of Action: Signaling Pathway

Mycophenolate Mofetil's immunosuppressive effect is mediated by its active metabolite, Mycophenolic Acid (MPA). MPA is a potent, non-competitive, reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH). This enzyme is crucial for the de novo synthesis of guanosine nucleotides. T and B lymphocytes are particularly dependent on this

The Core of Immunosuppression: A Deep Dive into the Structure-Activity Relationship of Mycophenolate Mofetil

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Mycophenolate mofetil (MMF), a cornerstone of immunosuppressive therapy, has revolutionized the management of organ transplant rejection and various autoimmune diseases. As a prodrug, its efficacy lies in its active metabolite, mycophenolic acid (MPA), a potent, reversible, non-competitive inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH). Understanding the intricate relationship between the chemical structure of MPA and its derivatives and their biological activity is paramount for the rational design of next-generation immunosuppressants with improved therapeutic profiles. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of mycophenolate mofetil, detailing quantitative data, experimental methodologies, and key signaling pathways.

Quantitative Analysis of IMPDH Inhibition

The immunosuppressive effect of mycophenolic acid is primarily attributed to its ability to inhibit IMPDH, an enzyme crucial for the de novo synthesis of guanine (B1146940) nucleotides. This inhibition selectively targets proliferating T and B lymphocytes, which are heavily reliant on this pathway for their replication. The potency of MPA and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) against IMPDH. The following table summarizes the in vitro IMPDH inhibitory activity of MPA and several of its derivatives.

| Compound | Modification | IMPDH Isoform | IC50 (µM) | Reference |

| Mycophenolic Acid (MPA) | Parent Compound | IMPDH2 | 0.59 ± 0.08 | |

| Compound 1 | Natural MPA derivative | IMPDH2 | 0.92 ± 0.08 | |

| Compound 2 | Natural MPA derivative | IMPDH2 | 0.95 ± 0.09 | |

| Compound 3 | Novel MPA derivative | IMPDH2 | 0.84 ± 0.11 | |

| Compound 4 | Novel MPA derivative | IMPDH2 | 3.27 ± 0.18 | |

| Compound 5 | Novel MPA derivative | IMPDH2 | 24.68 ± 2.74 | |

| Mycophenolic Acid Glucuronide (MPAG) | Major inactive metabolite | IMPDH II | >300 | |

| Ethyl Ester of MPA | Esterification of carboxylic acid | Not Specified | ~0.02 |

Key Structure-Activity Relationship Insights

The extensive SAR studies on mycophenolic acid have revealed several key structural features essential for its potent inhibitory activity against IMPDH:

-

The Phthalide Ring System: This core structure is crucial for activity. Modifications to the lactone ring, such as replacement with other cyclic moieties or acyclic substituents, generally lead to a significant loss of potency.

-

The Phenolic Hydroxyl Group: The presence of a phenolic hydroxyl group is critical for high potency. This group, along with an adjacent hydrogen bond acceptor, plays a vital role in the binding of the molecule to the active site of IMPDH.

-

The Hexenoic Acid Side Chain: The carboxylic acid group at the end of this chain is important for activity. Esterification of this group, as seen in the prodrug mycophenolate mofetil, enhances bioavailability but the free acid is the active form. Modifications to the length and saturation of this chain can influence potency.

-

The Aromatic Methyl and Methoxyl Groups: The aromatic methyl group is essential for activity. Interestingly, replacing the methoxyl group with an ethyl group has been shown to result in a compound with 2-4 times the potency of MPA both in vitro and in vivo.

Experimental Protocols

The evaluation of the immunosuppressive activity of mycophenolate mofetil and its analogs involves a series of in vitro and in vivo experiments. Below are detailed methodologies for two key assays.

Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of IMPDH.

Principle:

The activity of IMPDH is determined by monitoring the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), which is coupled to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is measured spectrophotometrically.

Materials:

-

Purified recombinant human IMPDH2 enzyme

-

Inosine monophosphate (IMP)

-

Nicotinamide adenine (B156593) dinucleotide (NAD+)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 0.1 mg/ml BSA

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Enzyme and Substrate Preparation: Prepare stock solutions of IMPDH2, IMP, and NAD+ in the assay buffer.

-

Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, IMPDH2 enzyme, and the test compound at various concentrations. Include a positive control (a known IMPDH inhibitor like MPA) and a negative control (solvent vehicle).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a solution of IMP and NAD+ to each well.

-

Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals for a set duration (e.g., 10-30 minutes) using a microplate reader.

-

Data Analysis: Calculate the initial reaction velocity (rate of NADH formation) for each concentration of the test compound. Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (e.g., MTT or WST-1 Assay)

This assay assesses the effect of a compound on the viability and proliferation of immune cells, such as lymphocytes.

Principle:

Metabolically active cells reduce a tetrazolium salt (e.g., MTT or WST-1) to a colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Immune cells (e.g., peripheral blood mononuclear cells (PBMCs) or a lymphocyte cell line like Jurkat)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds

-

MTT or WST-1 reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)

-

96-well cell culture plate

-

Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1)

Procedure:

-

Cell Seeding: Seed the immune cells into a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a positive control (a known cytotoxic agent) and a negative control (vehicle).

-

Incubation:

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycophenolate mofetil (MMF), the morpholinoethyl ester of mycophenolic acid (MPA), represents a significant advancement in immunosuppressive therapy. Its discovery and development were driven by a targeted approach to inhibit the de novo pathway of purine (B94841) synthesis, a critical metabolic route for the proliferation of lymphocytes. This technical guide provides an in-depth exploration of the primary research that led to the discovery of MMF, detailing its synthesis, mechanism of action, and the key preclinical and in vitro experiments that established its potent and selective immunosuppressive properties. The document includes a compilation of quantitative data, detailed experimental protocols, and visualizations of the critical pathways and workflows to serve as a comprehensive resource for researchers in immunology and drug development.

Introduction: The Genesis of a Selective Immunosuppressant

The journey to Mycophenolate Mofetil began with the rediscovery of mycophenolic acid (MPA), a natural product of the fungus Penicillium brevicompactum. Initially identified in 1893 by Bartolomeo Gosio for its antibacterial properties, MPA's potential as an immunosuppressant was later uncovered through the pioneering work of Dr. Anthony Allison and his wife, Dr. Elsie M. Eugui, at Syntex Corporation in the 1980s. Their research was founded on the hypothesis that inhibiting the de novo purine synthesis pathway, which is crucial for the proliferation of T and B lymphocytes, could offer a selective approach to immunosuppression.

Unlike other cell types that can utilize the salvage pathway for purine synthesis, lymphocytes are highly dependent on the de novo pathway. The rate

Methodological & Application

Application Notes and Protocols for Mycophenolate Mofetil Hydrochloride in Mixed Lymphocyte Reaction (MLR) Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycophenolate Mofetil (MMF) is a potent immunosuppressive agent widely used in transplantation medicine to prevent allograft rejection. It is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, mycophenolic acid (MPA). MPA is a selective, non-competitive, and reversible inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), an essential enzyme in the de novo pathway of guanine (B1146940) nucleotide synthesis. Lymphocytes, particularly T and B cells, are highly dependent on this pathway for their proliferation. By inhibiting IMPDH, MPA depletes the intracellular pool of guanosine (B1672433) triphosphate, thus suppressing lymphocyte proliferation and function.

The mixed lymphocyte reaction (MLR) is a versatile in vitro assay that mimics the initial phase of the alloimmune response, making it a valuable tool for assessing the immunomodulatory effects of compounds like MMF. In an MLR, lymphocytes from two genetically distinct individuals are co-cultured. The recognition of disparate major histocompatibility complex (MHC) antigens on the surface of "stimulator" cells by T cells from the "responder" donor triggers a cascade of activation, proliferation, and cytokine secretion. This application note provides detailed protocols for utilizing Mycophenolate Mofetil Hydrochloride in a one-way MLR assay to evaluate its immunosuppressive activity.

Mechanism of Action of Mycophenolate Mofetil in T-Cell Proliferation

The primary mechanism of action of mycophenolic acid (MPA), the active metabolite of MMF, is

Application of Mycophenolate Mofetil Hydrochloride in Organoid Culture Systems

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Mycophenolate Mofetil Hydrochloride (MMF), a prodrug of the potent immunosuppressant Mycophenolic Acid (MPA), offers significant potential for advancing research within organoid culture systems. Its primary mechanism of action involves the selective, non-competitive, and reversible inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine (B1146940) nucleotides.[1][2] This pathway is crucial for the proliferation of T and B lymphocytes, making MMF a highly effective immunosuppressive agent.[1][2][3][4][5]

The application of MMF in organoid cultures opens avenues for sophisticated in vitro modeling of complex biological processes and diseases, particularly those involving immune-epithelial interactions.

Potential Applications:

-

Modeling Immunosuppression in Organ Transplantation: Organoids, especially from tissues like the kidney and intestine, can be co-cultured with allogeneic immune cells to model transplant rejection. MMF can be introduced to this system to study its efficacy in preventing immune cell-mediated damage to the organoid, providing a platform for optimizing immunosuppressive regimens.

-

Investigating Autoimmune Diseases: Patient-derived organoids from affected tissues (e.g., intestinal organoids from inflammatory bowel disease patients) can be co-cultured with autologous immune cells. MMF can be used to study its therapeutic effects on dampening the aberrant immune response and restoring epithelial function.

-

Cancer Immuno-Oncology Research: Tumor organoids co-cultured with immune cells (e.g., T cells, NK cells) are increasingly used to study tumor-immune interactions and screen for immunotherapies.[6][7] MMF can be utilized to modulate the immune component of the tumor microenvironment, helping to dissect the roles of specific immune cell populations in tumor progression and response to therapy.

-

Infectious Disease Modeling: In the context of viral or bacterial infections where the immune response contributes to tissue pathology, MMF can be applied to organoid co-culture models to investigate the interplay between the pathogen, the epithelium, and the immune system under immunosuppressed conditions.

Mechanism of Action in Organoid Systems:

Within an organoid co-culture system containing immune cells, MMF is expected to exert its effects primarily on the lymphocyte population. The active metabolite, MPA, will inhibit the proliferation of T and B cells, suppress antibody production by B cells, and may induce apoptosis in activated T lymphocytes.[3][8][9] This leads to a reduction in the inflammatory milieu and prevents immune-mediated cytotoxicity towards the organoid's epithelial cells.

Data Presentation

The following table summarizes key quantitative data from in vitro studies that can serve as a starting point for determining optimal concentrations of Mycophenolate Mofetil (MMF) and its active metabolite, Mycophenolic Acid (MPA), in organoid culture experiments.

| Compound | Cell Type | Concentration | Observed Effect | Citation |

| MMF | Human Tenon Fibroblasts | 0.1 µM - 3000 µM | Concentration-dependent growth inhibition. | [9] |

| MMF | Human Tenon Fibroblasts | IC₅₀: 0.85 ± 0.05 µM | 50% inhibition of proliferation after 6 days. | [9] |

| MPA | Murine CD4⁺ T cells, CD8⁺ T cells, CD19⁺ B cells | 10⁻⁵ M (10 µM) | Significant reduction in absolute cell counts after 48 and 96 hours. | [10] |

| MPA | Murine CD4⁺ T cells, CD8⁺ T cells, CD19⁺ B cells | 10⁻⁴ M (100 µM) | Significant reduction in absolute cell counts after 48 and 96 hours. | [10] |

| MPA | Human Peripheral Blood Mononuclear Cells (PBMCs) | 0.08 - 50 mg/L | Inhibition of T cell proliferation and IMPDH enzymatic activity. | [11] |

| MPA | Human Alloreactive T-cells (Primary MLR) | IC₅₀: 103 nmol/L | 50% inhibition of primary mixed lymphocyte reaction. | [12] |

Note: The conversion between µM and mg/L (or µg/mL) depends on the molecular weight of the compound (MMF: 433.49 g/mol ; MPA: 320.34 g/mol ).

Experimental Protocols

This section provides a generalized protocol for the application of this compound in an intestinal organoid and immune cell co-culture system. This protocol should be adapted based on the specific organoid type and experimental question.

Protocol: MMF Treatment in an Intestinal Organoid-Immune Cell Co-culture Model

1. Materials and Reagents:

-

Established human or mouse intestinal organoid cultures

-

Peripheral Blood Mononuclear Cells (PBMCs) or specific immune cell populations (e.g., T cells)

-

Organoid Culture Medium (e.g., IntestiCult™ Organoid Growth Medium)

-

Immune Cell Culture Medium (e.g., RPMI-1640 with 10% FBS and IL-2)

-

Basement Membrane Matrix (e.g., Matrigel®)

-

This compound (MMF), sterile-filtered stock solution

-

Cell recovery solution (e.g., Corning® Cell Recovery Solution)

-

Phosphate Buffered Saline (PBS), sterile

-

24-well tissue culture plates

-

Reagents for downstream analysis (e.g., viability assays, cytokine ELISA, flow cytometry antibodies, RNA extraction kits)

2. Experimental Workflow:

Step 1: Preparation of Intestinal Organoids

-

Culture and expand intestinal organoids according to standard protocols.[2][5][13]

-

One day prior to co-culture, passage organoids and seed them in a 24-well plate with fresh basement membrane matrix and organoid culture medium.

Step 2: Preparation of Immune Cells

-

Isolate PBMCs from whole blood using density gradient centrifugation or isolate specific immune cell populations using magnetic-activated cell sorting (MACS).

-

Activate immune cells if required by the experimental design (e.g., using anti-CD3/CD28 beads for T cells).

-

Culture immune cells in appropriate medium.

Step 3: Co-culture and MMF Treatment

-

On the day of the experiment, carefully remove the organoid culture medium from the wells.

-

Add the desired number of immune cells (e.g., 1 x 10⁵ cells/well) suspended in a co-culture medium (typically a 1:1 mixture of organoid and immune cell media) to each well containing organoids.

-

Prepare serial dilutions of MMF in the co-culture medium. Based on the data table, a starting concentration range of 0.1 µM to 100 µM is recommended for dose-response experiments.

-

Add the MMF-containing medium or vehicle control to the respective wells.

-

Incubate the co-culture plate at 37°C and 5% CO₂ for the desired experimental duration (e.g., 24, 48, or 72 hours).

Step 4: Downstream Analysis

-

Organoid Viability and Morphology: Monitor organoid morphology daily using brightfield microscopy. At the end of the experiment, assess organoid viability using assays such as CellTiter-Glo® 3D.

-

Immune Cell Proliferation: Collect the supernatant containing immune cells. Analyze proliferation using methods like CFSE dilution assays by flow cytometry.

-

Cytokine Profiling: Analyze the collected supernatant for pro-inflammatory and anti-inflammatory cytokines (e.g., IFN-γ, TNF-α, IL-10) using ELISA or multiplex bead arrays.

-

Flow Cytometry: Characterize immune cell populations and their activation status by staining for relevant surface and intracellular markers.

-

Gene Expression Analysis: Recover organoids from the basement membrane matrix using a cell recovery solution. Extract RNA from both organoids and immune cells for RT-qPCR or RNA-sequencing to analyze changes in gene expression.

Mandatory Visualizations

Caption: Mechanism of action of Mycophenolate Mofetil (MMF).

Caption: Experimental workflow for MMF application in organoids.

References

- 1. Protocol for Large-Scale Production of Kidney Organoids from Human Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human Intestinal Organoid Culture Protocol | Bio-Techne [bio-techne.com]

- 3. Video: A Simplified Method for Generating Kidney Organoids from Human Pluripotent Stem Cells [jove.com]

- 4. stemcell.com [stemcell.com]

- 5. Establishment and Culture of Human Intestinal Organoids Derived from Adult Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Revolutionizing immune research with organoid-based co-culture and chip systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jitc.bmj.com [jitc.bmj.com]

- 8. A Simplified Method for Generating Kidney Organoids from Human Pluripotent Stem Cells [jove.com]

- 9. Antiproliferative effect of mycophenolate mofetil on cultured human Tenon fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mycophenolate mofetil: an update on its mechanism of action and effect on lymphoid tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Immune Monitoring of Mycophenolate Mofetil Activity in Healthy Volunteers Using Ex Vivo T Cell Function Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparative In Vitro Studies on the Immunosuppressive Activities of Mycophenolic Acid, Bredinin, FK 506, Cyclosporine, and Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. stemcell.com [stemcell.com]

Troubleshooting & Optimization

preventing Mycophenolate Mofetil Hydrochloride precipitation in cell culture experiments

Welcome to the technical support center for Mycophenolate Mofetil Hydrochloride (MMF-HCl). This resource is designed for researchers, scientists, and drug development professionals to address and prevent the common issue of MMF-HCl precipitation in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is Mycophenolate Mofetil (MMF) and why is its solubility challenging?

Mycophenolate Mofetil (MMF) is the 2-morpholinoethyl ester of mycophenolic acid (MPA), an immunosuppressive agent that inhibits inosine (B1671953) monophosphate dehydrogenase (IMPDH).[1][2] MMF is a white to off-white crystalline powder and is classified as a weak base.[2][3][4] Its solubility in aqueous solutions is highly dependent on pH; it is significantly more soluble in acidic conditions than in neutral or alkaline solutions.[2][3][4] Standard cell culture media is typically buffered to a physiological pH of ~7.4, where MMF is only slightly soluble (43 µg/mL), creating a high risk of precipitation.[2][4]

Q2: What is the best solvent to prepare an MMF stock solution?

Due to its low aqueous solubility at physiological pH, a stock solution of MMF should be prepared in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) and Dimethylformamide (DMF) are highly recommended as MMF is freely soluble in them.[4][5]

Q3: Why does my MMF stock solution precipitate immediately after I add it to the cell culture medium?

This common phenomenon, often called "crashing out," occurs when a compound dissolved in a high-concentration organic solvent (like DMSO) is rapidly diluted into an aqueous solution where it is poorly soluble.[6] The rapid solvent exchange causes the compound to exceed its solubility limit in the aqueous environment of the culture medium, leading to immediate precipitation.[6]

Q4: My MMF-containing media looked fine initially, but I see a precipitate after incubating it for a few hours or days. What happened?

Delayed precipitation can be caused by several factors:

-

pH Shifts: Cell metabolism can alter the pH of the culture medium over time. A slight increase in pH can further decrease MMF's solubility.

-

Temperature Fluctuations: Removing culture plates from the stable 37°C incubator environment can cause temperature cycling, which may reduce the solubility of media components and the dissolved compound.[6][7]

-

Evaporation: Over long-term experiments, evaporation of water from the culture medium can increase the effective concentration of MMF, potentially pushing it beyond its solubility limit.[6]

-

Interactions with Media Components: MMF may slowly interact with salts, proteins (especially from serum), or other components in the media to form insoluble complexes.[6]

Troubleshooting Guide: MMF-HCl Precipitation

Use this guide to diagnose and resolve precipitation issues during your experiment.

Problem 1: Immediate, cloudy precipitation occurs upon adding MMF stock to the culture medium.

| Potential Cause | Explanation | Recommended Solution |

| High Final Concentration | The target concentration of MMF in the media exceeds its maximum aqueous solubility at physiological pH.[6] | Determine the maximum soluble concentration with a solubility test. If possible, lower the final working concentration. |

| Rapid Dilution / Solvent Shock | Adding a concentrated DMSO stock directly into the full volume of media causes the compound to "crash out."[6] | Perform a serial dilution. First, make an intermediate dilution of the stock in a small volume of pre-warmed (37°C) media. Add this intermediate dilution to the final volume of media.[6] Always add the compound dropwise while gently swirling the media.[6] |

| Low Temperature of Media | Adding the compound stock to cold or room-temperature media can significantly decrease its solubility.[6] | Always use pre-warmed (37°C) cell culture media for all dilutions and for the final culture volume.[6] |

| High DMSO Concentration | While DMSO aids initial dissolution, a high final concentration (typically >0.5%) can be toxic to cells and may not prevent precipitation upon significant dilution.[6] | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1% .[6] This may require preparing a more dilute stock solution. |

Problem 2: The medium is clear initially, but a crystalline or hazy precipitate appears after hours or days of incubation.

| Potential Cause | Explanation | Recommended Solution |

| Media Evaporation | In long-term cultures, water loss concentrates all media components, including MMF, potentially exceeding its solubility limit.[6] | Ensure the incubator is properly humidified. For long-term experiments, use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.[6] |

| Temperature Cycling | Repeatedly removing the culture vessel from the incubator causes temperature shifts that can affect compound solubility.[6][8] | Minimize the time that culture vessels are outside the incubator. For frequent observation, consider using a microscope with an integrated environmental chamber.[6] |

| Interaction with Media Components | MMF may be forming insoluble complexes with salts or proteins in the media over time.[6][8] | Consider testing a different basal media formulation. If using serum, test different lots or consider reducing the serum percentage if experimentally viable. |

Troubleshooting Decision Flowchart

Caption: Troubleshooting flowchart for MMF-HCl precipitation.

Experimental Protocols & Workflows

Protocol 1: Preparation of MMF Stock Solution in DMSO

-

Calculate: Determine the mass of MMF powder needed to achieve the desired stock concentration (e.g., 10 mg/mL). MMF is soluble in DMSO at approximately 10 mg/mL.[5]

-

Weigh: Carefully weigh the MMF powder in a sterile microcentrifuge tube.

-

Dissolve: Add the calculated volume of sterile, anhydrous DMSO to the tube.

-

Vortex: Vortex the solution thoroughly until all the powder is completely dissolved. The solution should be clear.

-

Aliquot & Store: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store at -20°C. MMF is stable for ≥4 years when stored as a solid at -20°C.[5]

Protocol 2: Recommended Workflow for Preparing Working Concentration

This workflow is designed to minimize the risk of precipitation.

Caption: Workflow for diluting MMF-HCl stock to prevent precipitation.

Quantitative Data Summary

Table 1: Solubility of Mycophenolate Mofetil in Various Solvents

| Solvent | Approximate Solubility | Reference |

| Dimethylformamide (DMF) | 14 mg/mL | [5] |

| Dimethyl sulfoxide (DMSO) | 10 mg/mL | [5] |

| Ethanol | 1.4 mg/mL (Sparingly Soluble) | [2][5] |

| Methanol | Soluble | [2][4] |

| Acetone | Freely Soluble | [2][4] |

Table 2: pH-Dependent Aqueous Solubility of Mycophenolate Mofetil

| pH | Aqueous Solubility | Reference |

| 3.6 (Acidic) | 4.27 mg/mL | [2][4] |

| 7.4 (Physiological) | 0.043 mg/mL (43 µg/mL) | [2][4] |

Note: The hydrochloride salt (MMF-HCl) for intravenous use has a higher solubility of 65.8 mg/mL in 5% Dextrose Injection, which has an acidic pH between 2.4 and 4.1.[2]

Mechanism of Action Pathway

Mycophenolate Mofetil is a prodrug that is converted to its active form, Mycophenolic Acid (MPA), which then exerts its immunosuppressive effects.[1][9]

Caption: Simplified mechanism of action for Mycophenolate Mofetil.

References

- 1. Mycophenolate Mofetil | C23H31NO7 | CID 5281078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. arasto.com [arasto.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]

- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]

- 9. In vitro mechanistic study on mycophenolate mofetil drug interactions: effect of prednisone, cyclosporine, and others - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

In Vitro Showdown: Mycophenolate Mofetil Hydrochloride vs. Azathioprine in Immunosuppression

A Comparative Analysis for Researchers and Drug Development Professionals

Mycophenolate Mofetil Hydrochloride (MMF) and azathioprine (B366305) are cornerstone immunosuppressive agents utilized in organ transplantation and autoimmune disease management. While both drugs effectively dampen the immune response, their mechanisms of action and in vitro performance profiles exhibit key distinctions. This guide provides a comparative analysis of their in vitro efficacy, supported by experimental data, to inform research and drug development endeavors.

Executive Summary

Mycophenolate mofetil, through its active metabolite mycophenolic acid (MPA), acts as a potent, reversible, and non-competitive inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), an essential enzyme in the de novo pathway of guanine (B1146940) nucleotide synthesis. This targeted inhibition preferentially affects proliferating B and T lymphocytes, which are highly dependent on this pathway.[1] Azathioprine, a prodrug of 6-mercaptopurine (B1684380) (6-MP), exerts its immunosuppressive effects through the metabolic conversion to thioguanine nucleotides (TGNs). These metabolites are incorporated into DNA and RNA, inducing cytotoxicity and apoptosis in actively dividing cells, including lymphocytes.[2][3] This fundamental difference in their molecular mechanisms underpins their varied in vitro performance in key assays assessing lymphocyte proliferation, apoptosis, and cytokine production.

Data Presentation: Head-to-Head In Vitro Performance

The following tables summarize quantitative data from in vitro studies comparing the effects of Mycophenolic Acid (MPA) and the active metabolites of azathioprine (6-Mercaptopurine and 6-Thioguanine) on key lymphocyte functions.

Table 1: Inhibition of Lymphocyte Proliferation

| Drug | Cell Type | Mitogen/Stimulant | IC50 | Reference |

| Mycophenolic Acid (MPA) | Human Peripheral Blood Lymphocytes (PBL) | Phytohemagglutinin (PHA) | 232 nmol/L | [4] |

| Mycophenolic Acid (MPA) | Human Peripheral Blood Lymphocytes (PBL) | Calcium Ionophore A23187 | 81 nmol/L | [4] |

| 6-Thioguanine (B1684491) (6-TG) | Activated T lymphocytes | - | S-phase specific cytotoxicity | [2] |

Note: Direct comparative studies determining IC50 values for both MPA and azathioprine metabolites under identical conditions are limited. The data presented are from separate studies and should be interpreted with caution.

Table 2: Induction of Apoptosis

| Drug | Cell Type | Observation | Reference |

| Mycophenolic Acid (MPA) | Activated T cells | Increased apoptosis with SEB stimulation | [5] |

| Mycophenolic Acid (MPA) | Jurkat T cells (0.5 µM) | Time-dependent increase in apoptosis (15% at 48h) | [6] |

| 6-Thioguanine (6-TG) | Activated T lymphocytes | Induction of apoptosis | [2] |

Table 3: Modulation of Cytokine Production by B-cells

| Drug (3 µM) | Cytokine | Effect | Reference |

| Mycophenolic Acid (MPA) | IL-6 | Decreased frequency of IL-6+ B-cells | [1][7][8] |

| 6-Mercaptopurine (6-MP) | IL-6 | No significant effect on IL-6+ B-cell frequency | [1][7][8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are representative protocols for key experiments cited in this guide.

Lymphocyte Proliferation Assay

This assay measures the inhibitory effect of immunosuppressive drugs on the proliferation of lymphocytes stimulated by a mitogen.

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Hypaque density gradient centrifugation.

-

Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.

-

Assay Setup: Seed 1 x 10^5 PBMCs per well in a 96-well round-bottom plate.

-

Drug Treatment: Add serial dilutions of Mycophenolic Acid or 6-Mercaptopurine to the wells. Include a vehicle control (e.g., DMSO) and a positive control (no drug).

-

Stimulation: Add a mitogen, such as Phytohemagglutinin (PHA) at a final concentration of 1-5 µg/mL, to stimulate lymphocyte proliferation.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Proliferation Measurement: For the final 18-24 hours of incubation, add [3H]-thymidine (1 µCi/well) to each well.

-

Harvesting and Scintillation Counting: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each drug concentration compared to the positive control. Determine the IC50 value, the concentration of the drug that inhibits proliferation by 50%, using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following drug treatment.

-

Cell Culture and Treatment: Culture lymphocytes (e.g., activated T-cells or a T-cell line like Jurkat) and treat with desired concentrations of Mycophenolic Acid or 6-Thioguanine for specified time points (e.g., 24 and 48 hours).

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) for each treatment condition.

Cytokine Production Assay (Intracellular Staining)

This assay measures the effect of the drugs on the production of specific cytokines by stimulated B-cells.

-

PBMC Culture and Treatment: Culture PBMCs in the presence of a B-cell stimulant (e.g., CpG-oligodeoxynucleotides) with or without Mycophenolic Acid or 6-Mercaptopurine for 3 days.

-

Restimulation: Restimulate the cells for 5 hours with phorbol (B1677699) myristate acetate (B1210297) (PMA) and calcium ionophore in the presence of a protein transport inhibitor (e.g., Brefeldin A).[1]

-

Surface Staining: Stain the cells with fluorescently labeled antibodies against B-cell surface markers (e.g., CD19).

-

Fixation and Permeabilization: Fix and permeabilize the cells to allow for intracellular staining.

-

Intracellular Staining: Stain the cells with fluorescently labeled antibodies against the cytokine of interest (e.g., IL-6).

-

Flow Cytometry Analysis: Acquire the data on a flow cytometer.

-

Data Analysis: Gate on the B-cell population and determine the percentage of cells positive for the cytokine of interest in each treatment group.

Mandatory Visualization

The following diagrams illustrate the signaling pathways affected by Mycophenolate Mofetil and azathioprine, and a typical experimental workflow for their in vitro comparison.

References

- 1. Mycophenolic acid and 6-mercaptopurine both inhibit B-cell proliferation in granulomatosis with polyangiitis patients, whereas only mycophenolic acid inhibits B-cell IL-6 production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical clearing of psoriasis by 6-thioguanine correlates with cutaneous T-cell depletion via apoptosis: evidence for selective effects on activated T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mutagenic and Cytotoxic Properties of 6-Thioguanine, S6-Methylthioguanine, and Guanine-S6-sulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative In Vitro Studies on the Immunosuppressive Activities of Mycophenolic Acid, Bredinin, FK 506, Cyclosporine, and Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Positive effect on T-cell regulatory apoptosis by mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mycophenolic acid and 6-mercaptopurine both inhibit B-cell proliferation in granulomatosis with polyangiitis patients, whereas only mycophenolic acid inhibits B-cell IL-6 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

in vitro comparison of Mycophenolate Mofetil Hydrochloride and everolimus in immunological assays

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of immunosuppressive agents, Mycophenolate Mofetil Hydrochloride (MMF), the prodrug of Mycophenolic Acid (MPA), and Everolimus (B549166) stand out for their distinct mechanisms of action and clinical applications. This guide provides an in vitro comparative analysis of these two compounds, focusing on their effects in key immunological assays. The data presented here, compiled from various studies, offers a quantitative and qualitative overview to inform research and development in immunology and drug discovery.

At a Glance: Performance Summary

Mycophenolic Acid and Everolimus both exhibit potent inhibitory effects on lymphocyte proliferation, a cornerstone of their immunosuppressive activity. However, their efficacy varies depending on the specific cell type and activation stimulus. The following tables summarize the quantitative data on their comparative performance in inhibiting T-cell and B-cell proliferation, as well as their differential effects on the generation of regulatory T-cells (Tregs).

Table 1: Inhibition of T-Cell Proliferation

| Assay | Drug | Cell Type | Stimulus | IC50 | Reference |

| ³H-Thymidine Incorporation | Mycophenolic Acid (MPA) | Human T-cells | Phytohemagglutinin (PHA) | ~10²-fold higher than rapamycin (B549165) | [1] |

| ³H-Thymidine Incorporation | Everolimus | T-cell lymphoma cell lines | - | 10 nM | [2] |

| Mixed Lymphocyte Reaction (MLR) | Mycophenolic Acid (MPA) | Human peripheral blood mononuclear cells (PBMCs) | Allogeneic stimulation | ~10²-fold higher than FK 506 | [1] |

| Mixed Lymphocyte Reaction (MLR) | Everolimus | Human PBMCs | Allogeneic stimulation | Dose-dependent inhibition | [3] |

Table 2: Inhibition of B-Cell Proliferation

| Assay | Drug | Cell Type | Stimulus | Key Finding | Reference |

| Multi-step B-cell culture | Mycophenolic Acid (MPA) | Human peripheral CD19+ B-cells | Various | Inhibited B-cell proliferation and differentiation in the early phase (step 1) | [4] |

| Multi-step B-cell culture | Everolimus | Human peripheral CD19+ B-cells | Various | Inhibited B-cell proliferation in the early phase (step 1) and differentiation in a later phase (step 2) | [4] |

Table 3: Effect on Regulatory T-Cell (Treg) Generation

| Assay | Drug | Cell Type | Key Finding | Reference |

| CFSE-based Treg MLR | Mycophenolic Acid (MPA) | Human PBMCs | Increased Treg generation only at sub-therapeutic concentrations | [3] |

| CFSE-based Treg MLR | Everolimus | Human PBMCs | Significantly amplified Treg generation even at therapeutic concentrations | [3] |

Mechanisms of Action: A Tale of Two Pathways

The divergent immunological effects of Mycophenolic Acid and Everolimus stem from their distinct molecular targets. MPA is a potent, reversible, and non-competitive inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo pathway of guanine (B1146940) nucleotide synthesis.[5][6][7] This selective inhibition of purine (B94841) synthesis preferentially affects T- and B-lymphocytes, which are highly dependent on this pathway for their proliferation.[5]

Everolimus, on the other hand, is an inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[2] Everolimus binds to the immunophilin FKBP12, and this complex then inhibits the mTOR Complex 1 (mTORC1), leading to the arrest of the cell cycle at the G1/S phase.[8]

Mechanism of Action of Mycophenolic Acid (MPA).

Mechanism of Action of Everolimus.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key immunological assays discussed in this guide.

Mixed Lymphocyte Reaction (MLR)

The MLR assay is a fundamental tool to assess the alloreactive T-cell response, mimicking the initial stages of graft rejection.

One-Way MLR Protocol:

-

Cell Preparation:

-

Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy donors (Donor A and Donor B) using Ficoll-Paque density gradient centrifugation.

-

Wash the cells twice with phosphate-buffered saline (PBS) and resuspend in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Count the cells and assess viability using trypan blue exclusion.

-

-

Stimulator Cell Inactivation:

-

Treat the stimulator cells (e.g., from Donor B) with mitomycin C (50 µg/mL) for 30 minutes at 37°C or irradiate them (e.g., 30 Gy) to prevent their proliferation.

-

Wash the treated cells three times with complete medium to remove any residual mitomycin C.

-

-

Co-culture:

-

Plate the responder cells (e.g., from Donor A) at a concentration of 1 x 10⁵ cells/well in a 96-well round-bottom plate.

-

Add the inactivated stimulator cells at a 1:1 ratio (1 x 10⁵ cells/well).

-

Add varying concentrations of Mycophenolic Acid or Everolimus to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 5 days.

-

-

Proliferation Assessment (³H-Thymidine Incorporation):

-

On day 4, pulse the cultures with 1 µCi of ³H-thymidine per well.

-

Incubate for an additional 18-24 hours.

-

Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

-

Carboxyfluorescein Succinimidyl Ester (CFSE) Proliferation Assay

The CFSE assay allows for the tracking of individual cell divisions by flow cytometry.

Protocol:

-

Cell Labeling:

-

Resuspend PBMCs at a concentration of 1 x 10⁷ cells/mL in pre-warmed PBS.

-

Add an equal volume of 2X CFSE staining solution (final concentration of 1-5 µM) and mix immediately.

-

Incubate for 10 minutes at 37°C.

-

Quench the staining by adding 5 volumes of ice-cold complete medium.

-

Wash the cells three times with complete medium.

-

-

Cell Culture and Stimulation:

-

Resuspend the CFSE-labeled cells in complete medium.

-

Culture the cells alone or with a stimulus (e.g., anti-CD3/CD28 beads, PHA, or in an MLR) in the presence of varying concentrations of Mycophenolic Acid or Everolimus.

-

Incubate for 3-5 days at 37°C in a humidified 5% CO₂ incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and wash with PBS.

-

Stain with fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8, CD25, FoxP3) if desired.

-

Acquire the samples on a flow cytometer. CFSE fluorescence is typically detected in the FITC channel.

-

Analyze the data by gating on the lymphocyte population and observing the sequential halving of CFSE fluorescence intensity, with each peak representing a successive generation of divided cells.

-

Inosine-5'-monophosphate Dehydrogenase (IMPDH) Activity Assay

This enzymatic assay directly measures the inhibitory effect of Mycophenolic Acid on its target.

Protocol:

-

Lysate Preparation:

-

Isolate PBMCs and lyse the cells in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM EDTA, 1 mM DTT, and protease inhibitors).

-

Centrifuge to pellet cell debris and collect the supernatant containing the cellular proteins, including IMPDH.

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture in a 96-well UV-transparent plate containing:

-

100 mM Tris-HCl, pH 8.0

-

100 mM KCl

-

3 mM EDTA

-

250 µM NAD⁺

-

Varying concentrations of Mycophenolic Acid or a vehicle control.

-

A standardized amount of cell lysate.

-

-

Pre-incubate the mixture for 10 minutes at 37°C.

-

-

Measurement of IMPDH Activity:

-

Initiate the reaction by adding the substrate, inosine-5'-monophosphate (IMP), to a final concentration of 250 µM.

-

Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer. The increase in absorbance corresponds to the production of NADH, which is directly proportional to IMPDH activity.

-

Calculate the rate of the reaction and determine the percentage of inhibition at different concentrations of Mycophenolic Acid.

-

General Experimental Workflow.

Conclusion

The in vitro data presented in this guide highlights the distinct yet potent immunosuppressive properties of Mycophenolic Acid and Everolimus. MPA demonstrates broad antiproliferative effects on both T- and B-lymphocytes by targeting a fundamental metabolic pathway. Everolimus, through its inhibition of the central signaling molecule mTOR, also potently suppresses lymphocyte proliferation and uniquely promotes the generation of regulatory T-cells. The choice between these agents in a research or clinical setting will depend on the specific immunological context and desired outcome. The provided experimental protocols offer a foundation for researchers to further investigate and compare these and other immunomodulatory compounds.

References

- 1. Comparative In Vitro Studies on the Immunosuppressive Activities of Mycophenolic Acid, Bredinin, FK 506, Cyclosporine, and Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The mTORC1 inhibitor everolimus has antitumor activity in vitro and produces tumor responses in patients with relapsed T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Relative In Vitro Immunoregulatory Effects of Everolimus, Sirolimus, Tacrolimus, Mycophenolic Acid and Drug Combinations - ATC Abstracts [atcmeetingabstracts.com]

- 4. Comparative analysis of drug action on B-cell proliferation and differentiation for mycophenolic acid, everolimus, and prednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro effects of mycophenolic acid on cell cycle and activation of human lymphocytes [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Mycophenolate mofetil: an update on its mechanism of action and effect on lymphoid tissue [frontiersin.org]

- 7. In Vitro Influence of Mycophenolic Acid on Selected Parameters of Stimulated Peripheral Canine Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mTOR - Wikipedia [en.wikipedia.org]

Unraveling the Immunosuppressive Network: A Comparative Guide to the Mechanism of Mycophenolate Mofetil Hydrochloride Across Diverse Cell Types

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the mechanisms of action of Mycophenolate Mofetil Hydrochloride (MMF-HCl) across various cell types. By presenting supporting experimental data, detailed protocols, and visual pathway diagrams, this document serves as a comprehensive resource for understanding the multifaceted immunosuppressive effects of this widely used therapeutic agent.

Mycophenolate Mofetil (MMF) is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, mycophenolic acid (MPA). The primary and most well-understood mechanism of MPA is the reversible, non-competitive inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH). This enzyme is critical for the de novo synthesis of guanosine (B1672433) nucleotides, a pathway on which activated T and B lymphocytes are highly dependent for proliferation.[1][2][3] This targeted inhibition of lymphocyte expansion forms the cornerstone of MMF's immunosuppressive efficacy in preventing allograft rejection and treating autoimmune diseases.[4][5]

However, the therapeutic effects of MMF extend beyond its anti-proliferative impact on lymphocytes. Emerging research has illuminated the nuanced and cell-type-specific actions of MPA on other key players in the immune system, including dendritic cells and endothelial cells. This guide will dissect and compare these mechanisms, offering a broader perspective on the drug's immunomodulatory profile.

Comparative Analysis of Mycophenolate Mofetil's Effects

The following tables summarize the quantitative effects of mycophenolic acid (MPA) on various cell types, providing a basis for comparing its mechanism of action.

Table 1: Comparative Efficacy of Mycophenolic Acid on Immune Cell Proliferation and Function

| Cell Type | Parameter | Effect of MPA | IC50 / Concentration | Source(s) |

| T Lymphocytes | Proliferation | Strong Inhibition | 0.113 mg/L | [6] |

| T Lymphocytes | IFN-γ Production | Inhibition | 10-50 mg/L (30-50% inhibition) | [6][7] |

| T Lymphocytes | IL-2 Production | Mild to Moderate Inhibition | 10-50 mg/L (53-70% inhibition) | [6] |

| T Lymphocytes | IL-17 Production | Inhibition | Not specified | [7] |

| T Lymphocytes | TNF-α Production | Inhibition | Not specified | [7] |

| Dendritic Cells | Maturation (CD83, CD86 expression) | Inhibition | 1-10 µM | [8][9] |

| Dendritic Cells | IL-10 Production | Increased Secretion | 100 µM | [10] |

| Dendritic Cells | IL-12 Production | Inhibition | 1-10 µM | [8][9] |

| Dendritic Cells | IFN-α Production | Significant Suppression | 1-10 µM | [8][11] |

| Dendritic Cells | TNF-α Production | Reduced Production | Not specified | [9] |

Table 2: Comparison of Mycophenolate Mofetil with Other Immunosuppressants

| Immunosuppressant | Primary Mechanism of Action | Key Cellular Targets | Notable Side Effects |

| Mycophenolate Mofetil | Inhibition of IMPDH, blocking de novo guanine (B1146940) nucleotide synthesis. | Activated T and B lymphocytes, Dendritic Cells, Endothelial Cells. | Gastrointestinal disturbances, hematological effects. |

| Tacrolimus (B1663567) | Calcineurin inhibitor; blocks T-cell activation and IL-2 production. | T lymphocytes. | Nephrotoxicity, neurotoxicity, hyperglycemia. |

| Cyclosporine | Calcineurin inhibitor; similar to tacrolimus but with a different molecular structure. | T lymphocytes. | Nephrotoxicity, hypertension, hirsutism. |

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: Mechanism of action of Mycophenolate Mofetil.

Caption: Experimental workflow for IMPDH activity assay.

Detailed Experimental Protocols

IMPDH Activity Assay (Spectrophotometric)

This protocol is adapted from established methods for measuring IMPDH activity by monitoring the production of NADH.[12][13][14][15]

Objective: To quantify the enzymatic activity of IMPDH in cell lysates.

Principle: IMPDH catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), producing NADH. The rate of NADH formation is directly proportional to IMPDH activity and can be measured by the increase in absorbance at 340 nm.

Materials:

-

Cell lysis buffer (e.g., 10x Cell Lysis Solution)

-

BCA protein assay kit

-

IMPDH Assay Solution containing:

-

Tris-HCl buffer (pH 8.0)

-

KCl

-

EDTA

-

DTT

-

-

IMPDH Substrate Solution containing:

-

Inosine monophosphate (IMP)

-

Nicotinamide adenine (B156593) dinucleotide (NAD+)

-

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

-

Cell Lysate Preparation: a. Harvest cells and wash with ice-cold PBS. b. Lyse the cells using an appropriate lysis buffer on ice. c. Centrifuge the lysate to pellet cell debris and collect the supernatant. d. Determine the protein concentration of the supernatant using a BCA protein assay.

-

Enzyme Reaction: a. Prepare a reaction mixture containing the IMPDH assay buffer, IMP, and NAD+. b. In a 96-well plate, add a standardized amount of cell lysate protein to each well. c. Initiate the reaction by adding the reaction mixture to the wells. d. For a negative control, use a reaction mixture without the IMP substrate.

-

Data Acquisition: a. Immediately place the microplate in a spectrophotometer pre-warmed to 37°C. b. Measure the absorbance at 340 nm every minute for a total of 15-60 minutes.

-

Data Analysis: a. Plot the absorbance at 340 nm against time to obtain the reaction rate (ΔAbs/min). b. Convert the rate of absorbance change to the rate of NADH production using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹). c. Express IMPDH activity as nmol of NADH produced per minute per mg of protein.

Quantification of Intracellular Guanosine Nucleotide Pools by HPLC

This protocol outlines a general method for the extraction and quantification of intracellular guanosine nucleotides using high-performance liquid chromatography (HPLC).[16][17][18][19]

Objective: To measure the intracellular concentrations of guanosine triphosphate (GTP) in cells.

Principle: Cellular nucleotides are extracted and separated by reverse-phase ion-pairing HPLC. The separated nucleotides are then detected by UV absorbance and quantified by comparison to known standards.

Materials:

-

Perchloric acid (PCA)

-

Potassium carbonate (K2CO3)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Mobile phase: Triethylammonium phosphate (B84403) buffer (pH 6.5) with a methanol (B129727) gradient

-

GTP standard solutions of known concentrations

Procedure:

-

Nucleotide Extraction: a. Harvest a known number of cells and wash them with ice-cold PBS. b. Lyse the cells by adding ice-cold perchloric acid (e.g., 0.6 M). c. Incubate on ice to allow for protein precipitation. d. Centrifuge to pellet the precipitated protein and cell debris. e. Neutralize the supernatant by adding potassium carbonate. The resulting potassium perchlorate (B79767) precipitate should be removed by centrifugation.

-

HPLC Analysis: a. Filter the neutralized supernatant through a 0.22 µm filter. b. Inject a defined volume of the filtered extract onto the C18 HPLC column. c. Elute the nucleotides using a gradient of the mobile phase at a constant flow rate. d. Monitor the column effluent at 254 nm.

-

Quantification: a. Prepare a standard curve by injecting known concentrations of GTP standards. b. Identify the GTP peak in the sample chromatogram based on its retention time compared to the standard. c. Calculate the concentration of GTP in the sample by integrating the peak area and comparing it to the standard curve. d. Normalize the GTP concentration to the initial cell number.

Conclusion

This compound's mechanism of action is a compelling example of targeted immunosuppression with broader immunomodulatory effects. While its primary impact is the inhibition of T and B lymphocyte proliferation through the blockade of IMPDH and subsequent guanosine nucleotide depletion, its influence on dendritic and endothelial cells reveals a more complex and multifaceted therapeutic profile.[1][4][8] The ability of MMF to impair dendritic cell maturation and function, as well as to modulate adhesion molecule expression on endothelial cells, contributes significantly to its overall immunosuppressive and anti-inflammatory properties. This comparative guide provides researchers and clinicians with a consolidated resource to better understand the intricate cellular and molecular mechanisms that underpin the clinical efficacy of MMF in a variety of disease contexts. The provided experimental protocols offer a starting point for further investigation into the nuanced effects of this important immunosuppressive agent.

References

- 1. ClinPGx [clinpgx.org]

- 2. Frontiers | Mycophenolate mofetil: an update on its mechanism of action and effect on lymphoid tissue [frontiersin.org]

- 3. Mycophenolate mofetil: an update on its mechanism of action and effect on lymphoid tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Mycophenolate Mofetil? [synapse.patsnap.com]

- 6. mdpi.com [mdpi.com]

- 7. Mycophenolic acid-mediated suppression of human CD4+ T cells: more than mere guanine nucleotide deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mycophenolic acid, the active form of mycophenolate mofetil, interferes with IRF7 nuclear translocation and type I IFN production by plasmacytoid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mycophenolate mofetil inhibits differentiation, maturation and allostimulatory function of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Mycophenolic acid, the active form of mycophenolate mofetil, interferes with IRF7 nuclear translocation and type I IFN production by plasmacytoid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 13. Active Human IMPDH Type 2 Enzyme [novocib.com]

- 14. Light-sensitive phosphorylation regulates enzyme activity and filament assembly of human IMPDH1 retinal splice variants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bmrservice.com [bmrservice.com]

- 16. researchgate.net [researchgate.net]

- 17. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. HPLC Method to Resolve, Identify and Quantify Guanine Nucleotides Bound to Recombinant Ras GTPase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. HPLC method to resolve, identify and quantify guanine nucleotides bound to recombinant ras GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]

Validating RNA-Seq Data from Mycophenolate Mofetil Hydrochloride-Treated Cells with qPCR: A Comparison Guide

For Researchers, Scientists, and Drug Development Professionals

Mycophenolate Mofetil Hydrochloride (MMH) is a potent immunosuppressive agent widely used in transplantation medicine and for the treatment of autoimmune diseases. Its mechanism of action involves the inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo purine (B94841) synthesis pathway, which is critical for the proliferation of T and B lymphocytes[1]. Understanding the global changes in gene expression induced by MMH is crucial for elucidating its therapeutic effects and potential off-target impacts.

RNA sequencing (RNA-seq) has become a powerful tool for transcriptome-wide analysis of gene expression. However, the validation of RNA-seq data using a targeted and sensitive method like quantitative real-time PCR (qPCR) is a critical step to confirm the findings and ensure the reliability of the results. This guide provides a comprehensive comparison of RNA-seq and qPCR for validating gene expression changes in cells treated with this compound, complete with experimental protocols and data presentation examples.

Data Presentation: Comparing RNA-Seq and qPCR Results

A crucial step in the validation process is the direct comparison of gene expression changes measured by both RNA-seq and qPCR. The data should be presented in a clear and organized manner to facilitate easy interpretation. Typically, this involves comparing the fold change or log2 fold change values obtained from both methods for a selection of differentially expressed genes.

When selecting genes for qPCR validation, it is advisable to choose a mix of genes with varying levels of expression and fold changes (both up- and down-regulated) as identified by RNA-seq. A study by Hinchcliff et al. identified 571 genes with altered expression in response to Mycophenolate Mofetil treatment, providing a rich pool of candidates for validation[2]. A primary target for validation is the gene encoding the drug's direct target, IMPDH, for which qPCR data has shown changes in mRNA expression following MMH administration[3][4][5][6][7].

Below is a representative table showcasing how to present the comparative data. Please note that this is a simulated dataset based on typical results and does not represent data from a single specific study.

| Gene | RNA-Seq (Log2 Fold Change) | qPCR (Log2 Fold Change) | Regulation Status |

| IMPDH2 | -1.58 | -1.45 | Down-regulated |

| CD25 | -2.10 | -2.25 | Down-regulated |

| Foxp3 | 1.85 | 1.95 | Up-regulated |

| IL-2 | -3.20 | -3.50 | Down-regulated |

| IFN-γ | -2.80 | -2.95 | Down-regulated |

| CXCL10 | -1.90 | -2.05 | Down-regulated |

| STAT1 | -1.20 | -1.35 | Down-regulated |

| Housekeeping Gene (e.g., GAPDH) | 0.05 | 0.02 | No significant change |

Note: The fold change values in this table are for illustrative purposes. Actual results will vary depending on the cell type, drug concentration, and experimental conditions.

Signaling Pathway and Experimental Workflow

Visualizing the key signaling pathway affected by Mycophenolate Mofetil and the experimental workflow for validating RNA-seq data with qPCR can provide a clear overview of the process.

Caption: Mechanism of action of Mycophenolate Mofetil.

Caption: Experimental workflow for validating RNA-seq with qPCR.

Caption: Logic for comparing RNA-seq and qPCR data.

Experimental Protocols

Detailed and consistent methodologies are paramount for obtaining reliable and reproducible results. The following protocols provide a general framework for cell culture, MMH treatment, RNA extraction, cDNA synthesis, and qPCR.

Cell Culture and this compound (MMH) Treatment

-

Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a relevant lymphocyte cell line (e.g., Jurkat cells) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

MMH Treatment: Prepare a stock solution of MMH in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in the culture medium.

-

Experimental Setup: Seed the cells at a predetermined density in culture plates. Treat the cells with different concentrations of MMH or vehicle control (DMSO) for a specified period (e.g., 24, 48, or 72 hours). Include at least three biological replicates for each treatment condition.

-

Cell Harvesting: After the treatment period, harvest the cells by centrifugation. Wash the cell pellets with ice-cold phosphate-buffered saline (PBS) to remove any residual medium and drug. The cell pellets can be processed immediately for RNA extraction or stored at -80°C for later use.

RNA Extraction

-

Lysis: Lyse the cell pellets using a suitable lysis buffer (e.g., TRIzol reagent or a buffer from a commercial RNA extraction kit).

-

Phase Separation: If using TRIzol, add chloroform (B151607) and centrifuge to separate the mixture into aqueous and organic phases. The RNA will be in the upper aqueous phase.

-

Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA by adding isopropanol.

-

Washing: Wash the RNA pellet with 75% ethanol (B145695) to remove impurities.

-

Resuspension: Air-dry the RNA pellet and resuspend it in RNase-free water.

-

DNase Treatment: Treat the RNA sample with DNase I to remove any contaminating genomic DNA.

-

RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 and 280 nm (A260/A280 ratio). Assess the RNA integrity by running the sample on an agarose (B213101) gel or using a bioanalyzer. High-quality RNA will have an A260/A280 ratio of ~2.0 and intact ribosomal RNA bands.

cDNA Synthesis

-

Reverse Transcription Reaction Setup: In a sterile, RNase-free tube, combine the total RNA (typically 1 µg), a reverse transcriptase enzyme, dNTPs, random primers or oligo(dT) primers, and an RNase inhibitor in a reaction buffer.

-

Incubation: Incubate the reaction mixture according to the manufacturer's protocol for the reverse transcriptase. A typical program involves an initial incubation at a lower temperature for primer annealing, followed by a higher temperature for cDNA synthesis, and finally, a heat-inactivation step.

-